

# 2-(2-Methoxyphenyl)acetophenone as a building block in organic synthesis

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## Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)acetophenone

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An In-depth Technical Guide to **2-(2-Methoxyphenyl)acetophenone** as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(2-Methoxyphenyl)acetophenone**, also known as 2'-methoxyacetophenone, is a versatile ketone that serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its unique structural arrangement, featuring a methoxy group ortho to the acetyl substituent on the benzene ring, provides a strategic handle for directing reactions and introducing further chemical diversity. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a precursor to biologically active scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

## Chemical and Physical Properties

**2-(2-Methoxyphenyl)acetophenone** is a colorless to pale yellow liquid at room temperature. [1] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of **2-(2-Methoxyphenyl)acetophenone**

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | 1-(2-methoxyphenyl)ethanone                                  | [2][3]       |
| Synonyms          | 2'-Methoxyacetophenone, o-Methoxyacetophenone, o-Acetanisole | [2][4][5]    |
| CAS Number        | 579-74-8   | [2][3][4]    |
| Molecular Formula | C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>                | [2][3][4]    |
| Molecular Weight  | 150.17 g/mol   | [2][4]       |
| Appearance        | Clear, slightly yellow to orange liquid                      | [1]          |
| Boiling Point     | 245-248 °C @ 760 mmHg 131 °C @ 18 mmHg                       | [1][2][5]    |
| Density           | 1.09 g/mL @ 25 °C  | [1]          |
| Refractive Index  | n <sub>20/D</sub> 1.5393                                     | [1]          |
| Water Solubility  | Immiscible   | [1]          |

Table 2: Spectroscopic Data of **2-(2-Methoxyphenyl)acetophenone**

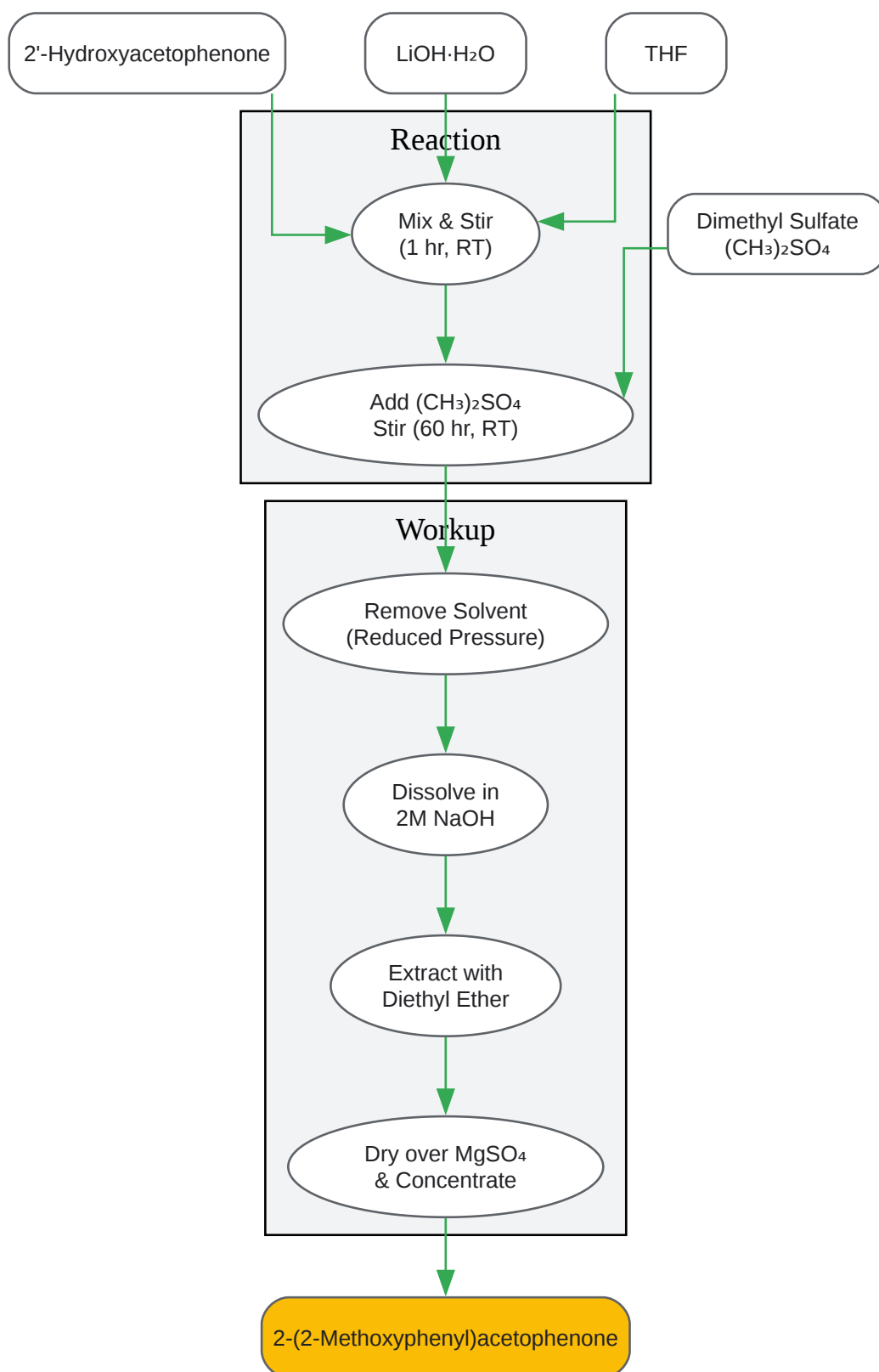
| Spectrum            | Data   | Reference(s) |
|---------------------|--|--------------|
| <sup>1</sup> H NMR  | (400 MHz, CDCl <sub>3</sub> ): δ 7.71-7.69 (dd, J = 7.7, 1.8 Hz, 1H), 7.44-7.40 (m, 1H), 6.97-6.92 (m, 2H), 3.86 (s, 3H), 2.58 (s, 3H) | [6]          |
| <sup>13</sup> C NMR | (100.6 MHz, CDCl <sub>3</sub> ): δ 199.8, 158.9, 133.7, 130.3, 128.2, 120.5, 111.6, 55.5, 31.8   | [6]          |
| IR (KBr)            | ν (cm <sup>-1</sup> ): 3074, 3003, 2944, 2840, 1674 (C=O), 1598, 1578, 1486, 1437, 1358, 1292, 1247, 1163, 1126, 1023, 967, 805, 758   | [6]          |
| Mass Spec. (EI)     | Major m/z peaks: 135.0 (100%), 150.0 (24%), 77.0 (16%)   | [2]          |

## Synthesis of 2-(2-Methoxyphenyl)acetophenone

This key building block can be synthesized through several established routes. The two primary methods are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation of anisole.

### Methylation of 2'-Hydroxyacetophenone

This is a high-yield method involving the O-methylation of the readily available 2'-hydroxyacetophenone.



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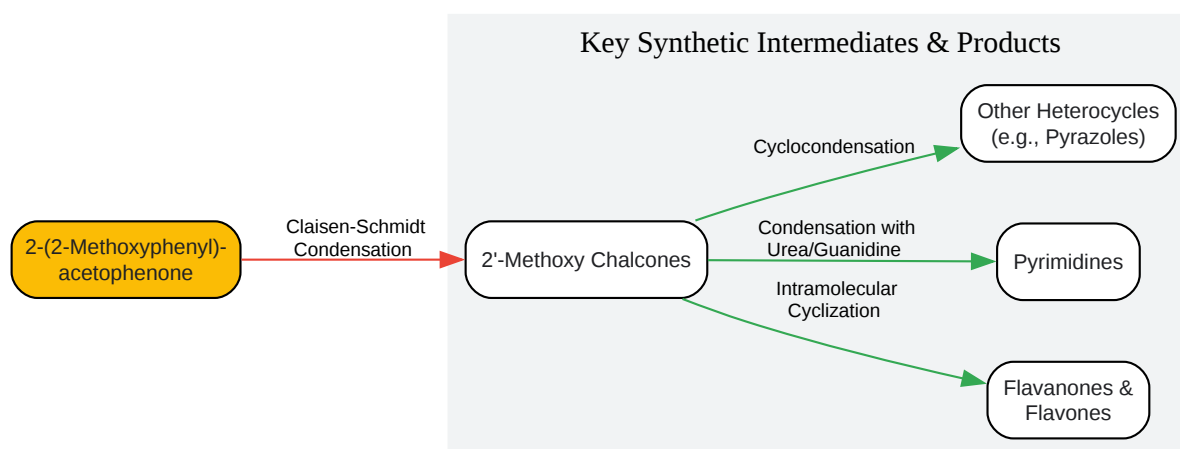
Caption: Workflow for the synthesis via methylation.

## Friedel-Crafts Acylation of Anisole

Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like anhydrous  $\text{AlCl}_3$ . This reaction typically yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the major product due to steric hindrance at the ortho position.[7] Separation of the isomers is required, making this route less direct for obtaining the pure ortho product.

## Applications in Organic Synthesis

The primary utility of **2-(2-methoxyphenyl)acetophenone** lies in its function as a precursor for  $\alpha,\beta$ -unsaturated ketones (chalcones) via condensation reactions. These chalcones are, in turn, pivotal intermediates for a variety of heterocyclic systems.



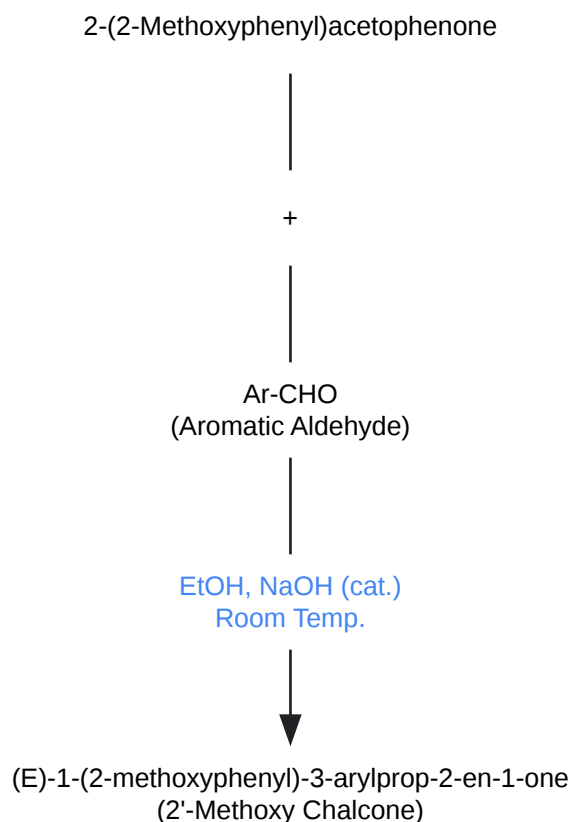
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Caption: Role as a building block in synthesis.

## Synthesis of Chalcones

**2-(2-Methoxyphenyl)acetophenone** readily undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[8] This reaction constructs a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system that links the two aromatic rings, forming the chalcone scaffold.[5]

[9] These chalcones are valuable synthetic targets due to their wide range of reported biological activities, including anti-proliferative and anticancer properties.[3][10]



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Caption: General scheme for Claisen-Schmidt condensation.

## Synthesis of Flavanones and Flavones

The chalcones derived from **2-(2-methoxyphenyl)acetophenone** are not the final products. When the starting material is 2'-hydroxyacetophenone, the resulting 2'-hydroxychalcones can undergo an intramolecular cyclization to form flavanones.[11] These can be further oxidized to yield flavones, a class of compounds with significant pharmacological interest.[12][13] While the methoxy group in **2-(2-methoxyphenyl)acetophenone** blocks this direct cyclization, demethylation followed by cyclization is a viable synthetic strategy.

## Synthesis of Pyrimidines

A significant application involves the reaction of the synthesized chalcones with urea, thiourea, or guanidine under basic conditions. This cyclocondensation reaction yields substituted pyrimidine derivatives.<sup>[1][14][15]</sup> Pyrimidines are a core structure in numerous pharmaceuticals, including antiviral and anticancer agents.

## Experimental Protocols

### Synthesis of 2-(2-Methoxyphenyl)acetophenone (from 2'-Hydroxyacetophenone)

Adapted from Dhondge, et al. (2012).<sup>[6]</sup>

- Preparation: To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in tetrahydrofuran (THF, 400 mL), add lithium hydroxide monohydrate (LiOH·H<sub>2</sub>O, 24.8 g, 590 mmol).
- Stirring: Stir the resulting solution at room temperature for 1 hour.
- Methylation: Add dimethyl sulfate (42 mL, 293 mmol) to the mixture.
- Reaction: Continue stirring at room temperature for 60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup:
  - Once the reaction is complete, remove the THF under reduced pressure.
  - Dissolve the residue in 2 M aqueous NaOH.
  - Extract the aqueous solution with diethyl ether (3x).
  - Combine the organic extracts and dry over anhydrous MgSO<sub>4</sub>.
- Isolation: Filter the solution and concentrate under reduced pressure to afford the pure product.
  - Typical Yield: 86%<sup>[6]</sup>

## General Procedure for Synthesis of 2'-Methoxy Chalcones

Adapted from various Claisen-Schmidt condensation protocols.[\[1\]](#)[\[10\]](#)[\[15\]](#)

- Preparation: Dissolve **2-(2-methoxyphenyl)acetophenone** (1.0 eq) and a selected substituted aromatic aldehyde (1.0 eq) in ethanol.
- Base Addition: To this solution, slowly add an aqueous solution of a base (e.g., 40% KOH or 2N NaOH) while stirring at room temperature.
- Reaction: Continue stirring for 3-24 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.
- Isolation:
  - Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
  - Collect the precipitated solid by vacuum filtration.
  - Wash the solid with cold water until the filtrate is neutral.
- Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
  - Typical Yield: 75-90%[\[3\]](#)[\[10\]](#)

## General Procedure for Synthesis of Pyrimidines from Chalcones

Adapted from Sahoo, et al. (2017).[\[1\]](#)[\[15\]](#)

- Preparation: In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea (1.0 eq) in ethanol.
- Base Addition: Add an aqueous solution of 40% KOH and heat the mixture to reflux.



- Reaction: Reflux the reaction for 4-8 hours, monitoring by TLC.
- Isolation:
  - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
  - Neutralize with dilute HCl, which will cause the pyrimidine derivative to precipitate.
- Purification: Collect the solid by filtration, wash with water, dry, and recrystallize from an appropriate solvent.

## Conclusion

**2-(2-Methoxyphenyl)acetophenone** is a readily accessible and highly valuable building block in synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt condensation to produce chalcones, which are versatile precursors for a multitude of heterocyclic compounds with proven and potential applications in medicinal chemistry and drug development. The straightforward reaction pathways and high-yield protocols associated with its use make it an indispensable tool for researchers aiming to construct complex molecular architectures with potential biological activity.

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## References

- 1. scispace.com [scispace.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 2'-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. Divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ijres.org [ijres.org]
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